molecular formula C14H14O4S2 B1677019 NSC 95397 CAS No. 93718-83-3

NSC 95397

Cat. No.: B1677019
CAS No.: 93718-83-3
M. Wt: 310.4 g/mol
InChI Key: MAASHDQFQDDECQ-UHFFFAOYSA-N
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Description

NSC 95397 is a quinone-based small molecule compound known for its potent inhibitory effects on dual-specificity phosphatases, particularly the cdc25 family. These phosphatases play a crucial role in regulating cell cycle progression by dephosphorylating cyclin-dependent kinases.

Scientific Research Applications

Mechanism of Action

Target of Action

NSC 95397 is a potent and selective irreversible inhibitor of Cdc25 dual specificity phosphatase . The primary targets of this compound are Cdc25A, Cdc25B, and Cdc25C . These phosphatases play a crucial role in cell signaling, transcription, and mitosis .

Mode of Action

The mechanism of action of this compound involves the inhibition of the catalytic activity of Cdc25 . It inhibits in vitro oncogenic, full-length, recombinant human Cdc25B with IC50 < 500 nM . In vitro inhibition of Cdc25A, -B, and -C displays Ki values of 32, 96, and 40 nM, respectively .

Biochemical Pathways

This compound affects the phosphorylation pathways in cell cycle progression and oncogenesis . It inhibits the mitogen-activated protein kinase phosphatase-1 (MKP-1) and suppresses proliferation and induces apoptosis in colon cancer cells through the MKP-1 and ERK1/2 pathway .

Pharmacokinetics

This compound is supplied as a lyophilized powder . For a 10 mM stock, it can be reconstituted in DMSO . It is soluble in DMSO at 15 mg/mL or ethanol at 1 mg/mL . Once in solution, it should be stored at -20ºC and used within 1 month to prevent loss of potency .

Result of Action

This compound treatment of cancer cell lines leads to cell growth inhibition and cell cycle arrest at G2/M . Similar growth inhibition was seen in human hepatoma and breast cancer cells . Exposure of human erythrocytes to this compound triggers cell shrinkage, cell membrane scrambling, and eryptosis .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and storage conditions . It is stable for 24 months when stored lyophilized at -20ºC . Multiple freeze/thaw cycles should be avoided to maintain its potency .

Biochemical Analysis

Biochemical Properties

NSC 95397 is a potent and selective irreversible inhibitor of cdc25 dual-specificity phosphatases. It inhibits the catalytic activity of cdc25A, cdc25B, and cdc25C with dissociation constants (Ki) of 32 nM, 96 nM, and 40 nM, respectively . The primary substrate of cdc25A is CDK2, which allows progression through the G1/S and intra-S checkpoints, while cdc25C activates CDK1 to overcome the G2/M checkpoint and allow mitotic entry . This compound also inhibits mitogen-activated protein kinase phosphatase-1 (MKP-1) and MKP-3, leading to inhibited proliferation and reduced cell viability in various cancer cell lines .

Cellular Effects

This compound has been shown to induce significant cellular effects, particularly in cancer cells. It inhibits cell growth and induces cell cycle arrest at the G2/M phase in human hepatoma, breast cancer, and colon cancer cell lines . Additionally, this compound triggers apoptosis in colon cancer cells by regulating cell-cycle-related proteins, including p21, cyclin-dependent kinases, and caspases . Exposure of human erythrocytes to this compound leads to cell shrinkage, membrane scrambling, and eryptosis .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of cdc25 dual-specificity phosphatases, which are critical regulators of cell cycle progression. By inhibiting cdc25A, cdc25B, and cdc25C, this compound prevents the activation of CDK2 and CDK1, leading to cell cycle arrest at the G1/S and G2/M checkpoints . Additionally, this compound inhibits MKP-1 and MKP-3, resulting in the activation of the ERK1/2 pathway and subsequent induction of apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable for up to 24 months when stored in lyophilized form at -20ºC . Once in solution, it should be stored at -20ºC and used within one month to prevent loss of potency . Long-term exposure to this compound in cancer cell lines has shown sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses of this compound have been associated with increased inhibition of tumor growth and induction of apoptosis in cancer cells . At very high doses, this compound may exhibit toxic effects, including adverse impacts on normal cellular functions .

Metabolic Pathways

This compound is involved in metabolic pathways that regulate cell cycle progression and apoptosis. It interacts with enzymes such as cdc25A, cdc25B, cdc25C, MKP-1, and MKP-3, leading to changes in metabolic flux and metabolite levels . The inhibition of these enzymes by this compound disrupts normal cellular metabolism and promotes apoptotic pathways in cancer cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound’s solubility in DMSO and ethanol facilitates its cellular uptake and distribution . This compound’s localization within cells is influenced by its interactions with cdc25 phosphatases and other target proteins .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with its target enzymes, cdc25A, cdc25B, and cdc25C . The compound’s activity is influenced by its ability to inhibit these phosphatases, leading to alterations in cell cycle progression and induction of apoptosis .

Preparation Methods

The synthesis of NSC 95397 involves the reaction of 2,3-dichloro-1,4-naphthoquinone with 2-mercaptoethanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 2,3-bis[(2-hydroxyethyl)thio]-1,4-naphthoquinone. The compound is then purified through recrystallization to obtain a high-purity product .

Chemical Reactions Analysis

NSC 95397 undergoes several types of chemical reactions, including:

    Oxidation: The quinone moiety in this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced to its corresponding hydroquinone form under reducing conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

NSC 95397 is unique among cdc25 phosphatase inhibitors due to its high selectivity and potency. Similar compounds include:

This compound stands out due to its ability to inhibit multiple isoforms of cdc25 phosphatases (cdc25A, cdc25B, and cdc25C) with high selectivity and potency, making it a valuable tool for studying cell cycle regulation and developing anticancer therapies .

Properties

IUPAC Name

2,3-bis(2-hydroxyethylsulfanyl)naphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4S2/c15-5-7-19-13-11(17)9-3-1-2-4-10(9)12(18)14(13)20-8-6-16/h1-4,15-16H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAASHDQFQDDECQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)SCCO)SCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10294236
Record name 2,3-Bis(2-hydroxyethylsulfanyl)naphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10294236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93718-83-3
Record name 2,3-Bis(2-hydroxyethylthio)-1,4-naphthalenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93718-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 95397
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093718833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 93718-83-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95397
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Bis(2-hydroxyethylsulfanyl)naphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10294236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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